molecular formula C6H4BrN3 B6283164 3-bromo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 106911-04-0

3-bromo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B6283164
CAS No.: 106911-04-0
M. Wt: 198.02 g/mol
InChI Key: ZXHOKEWQPRHXEC-UHFFFAOYSA-N
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Description

3-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of azides and acetylenes in a cycloaddition reaction, followed by bromination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Cycloaddition Reactions: Often require catalysts such as copper or rhodium.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted triazolopyridines.

    Cycloaddition Products: Larger fused heterocyclic compounds.

    Oxidation/Reduction Products: Corresponding oxides or reduced derivatives.

Mechanism of Action

The mechanism of action of 3-bromo-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory pathways . The triazole ring’s ability to form stable complexes with metal ions also contributes to its activity as a chemosensor .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile tool in various scientific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-[1,2,3]triazolo[1,5-a]pyridine involves the reaction of 3-amino-1,2,3-triazole with 3-bromopyridine in the presence of a suitable catalyst.", "Starting Materials": [ "3-amino-1,2,3-triazole", "3-bromopyridine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,2,3-triazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add 3-bromopyridine to the solution and stir the mixture at room temperature for several hours.", "Step 3: Add a suitable catalyst such as copper powder or palladium on carbon to the reaction mixture and heat the mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 3-bromo-[1,2,3]triazolo[1,5-a]pyridine as a white solid." ] }

CAS No.

106911-04-0

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

3-bromotriazolo[1,5-a]pyridine

InChI

InChI=1S/C6H4BrN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H

InChI Key

ZXHOKEWQPRHXEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NN2C=C1)Br

Purity

95

Origin of Product

United States

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